molecular formula C5H9FO2 B1336526 Ethyl (2R)-2-fluoropropanoate CAS No. 72959-94-5

Ethyl (2R)-2-fluoropropanoate

Cat. No.: B1336526
CAS No.: 72959-94-5
M. Wt: 120.12 g/mol
InChI Key: ODMITNOQNBVSQG-SCSAIBSYSA-N
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Description

Ethyl (2R)-2-fluoropropanoate is a useful research compound. Its molecular formula is C5H9FO2 and its molecular weight is 120.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (2R)-2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMITNOQNBVSQG-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426538
Record name Propanoic acid, 2-fluoro-, ethyl ester, (R)-
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Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72959-94-5
Record name Propanoic acid, 2-fluoro-, ethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (2R)-2-fluoropropanoate
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Derivatization from 2r 2 Fluoropropan 1 Ol:

The chiral alcohol, (2R)-2-fluoropropan-1-ol, can be obtained through the chemical reduction of the ester group in Ethyl (2R)-2-fluoropropanoate. This alcohol is a precursor for several classes of chiral ligands.

Chiral Phosphite (B83602) Ligands: Chiral alcohols are common starting materials for the synthesis of phosphite ligands. The reaction of (2R)-2-fluoropropan-1-ol with phosphorus trichloride (B1173362) (PCl₃) would yield a dichlorophosphite (B8498940) intermediate. Subsequent reaction of this intermediate with other chiral or achiral diols, such as BINOL (1,1'-bi-2-naphthol), could generate novel P-chiral phosphite ligands. The fluorine atom's steric and electronic influence could be beneficial in tuning the ligand's performance in catalytic reactions like asymmetric hydrogenation or hydroformylation.

Derivatization from 2r 2 Fluoropropanoic Acid:

Hydrolysis of Ethyl (2R)-2-fluoropropanoate yields the corresponding carboxylic acid, (2R)-2-fluoropropanoic acid. This acid is a versatile precursor for amide- and ester-based chiral structures.

Chiral Oxazoline (B21484) Ligands: Chiral oxazolines are a prominent class of ligands, often used in copper- or palladium-catalyzed reactions. The synthesis typically involves the condensation of a chiral β-amino alcohol with a carboxylic acid or its derivative. (2R)-2-fluoropropanoic acid could be coupled with a chiral amino alcohol, such as (S)-valinol, to form an amide intermediate, which would then be cyclized to form a new chiral oxazoline ligand.

Chiral Auxiliaries: The acid could also be used to form a chiral auxiliary. For instance, coupling (2R)-2-fluoropropanoic acid with an amino-alcohol-based scaffold, like the one used for Evans auxiliaries (oxazolidinones), would create a new N-acyl oxazolidinone. This new auxiliary could then be evaluated for its ability to direct stereoselective alkylation or aldol (B89426) reactions.

While these synthetic routes are chemically plausible, it is important to note that they represent theoretical applications based on the known reactivity of the compound's functional groups. Detailed research findings, including reaction conditions, yields, and the performance of the resulting molecules in asymmetric catalysis, are not available in the current body of scientific literature. Therefore, no data tables of specific research findings can be presented.

Elucidation of Reaction Mechanisms and Kinetics Involving Ethyl 2r 2 Fluoropropanoate

Mechanistic Studies of Derivatization Reactions of Ethyl (2R)-2-fluoropropanoate

Derivatization reactions of this compound at the ester group are fundamental to its application in organic synthesis. These transformations, which include hydrolysis, transesterification, and amidation, proceed through well-established mechanistic pathways, albeit with modifications influenced by the α-fluoro substituent.

Hydrolysis: The hydrolysis of this compound to (2R)-2-fluoropropanoic acid can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via a series of equilibrium steps. The carbonyl oxygen is first protonated by a hydronium ion (H₃O⁺), enhancing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid and regenerate the acid catalyst. libretexts.orgchemistrysteps.comucalgary.cayoutube.comyoutube.comchemguide.co.ukchemguide.co.uk The electron-withdrawing nature of the α-fluorine atom is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion (OH⁻), the hydrolysis occurs via a nucleophilic acyl substitution. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.comucalgary.cachemguide.co.ukyoutube.com The departure of the ethoxide leaving group is followed by an irreversible acid-base reaction between the carboxylic acid product and the alkoxide, driving the reaction to completion. chemistrysteps.com The inductive effect of the α-fluorine atom makes the carbonyl carbon more susceptible to nucleophilic attack, thus increasing the rate of saponification compared to its non-fluorinated analog, ethyl propanoate.

Transesterification: This process involves the conversion of this compound into another ester by reaction with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.

Amidation: The reaction of this compound with an amine yields an amide. This transformation can be achieved directly, often requiring heat or catalysis. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. Lewis acid catalysts like iron(III) chloride can be employed to activate the ester towards nucleophilic attack. mdpi.com The direct amidation of unprotected amino acids with esters can also be achieved using borate (B1201080) esters or Lewis acid catalysts. nih.govresearchgate.net

Reaction Pathways of this compound in Nucleophilic Substitutions

The carbon-fluorine bond in this compound is generally strong and not readily cleaved. However, nucleophilic substitution reactions can occur at the chiral center, potentially proceeding through S(_N)1 or S(_N)2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.

S(_N)2 Pathway: The bimolecular nucleophilic substitution (S(_N)2) reaction involves a backside attack by the nucleophile on the carbon atom bearing the fluorine. This concerted mechanism leads to an inversion of the stereochemical configuration at the chiral center. libretexts.orglibretexts.orgmasterorganicchemistry.comstackexchange.comyoutube.com For this compound, an S(_N)2 reaction would result in the formation of a product with the (S) configuration. The presence of the adjacent carbonyl group can influence the reactivity of the C-F bond in S(_N)2 reactions. beilstein-journals.org Organocuprates, also known as Gilman reagents, are effective nucleophiles for S(_N)2 reactions with alkyl halides. masterorganicchemistry.com

S(_N)1 Pathway: A unimolecular nucleophilic substitution (S(_N)1) mechanism would involve the initial departure of the fluoride (B91410) ion to form a carbocation intermediate. This pathway is generally disfavored for primary and secondary alkyl halides unless the carbocation is stabilized. The carbocation intermediate is planar, and the subsequent nucleophilic attack can occur from either face, leading to a racemic mixture of products. nih.gov However, the formation of a carbocation at the α-position to a carbonyl group is generally not favored.

The choice between S(_N)1 and S(_N)2 pathways is influenced by factors such as the solvent, the strength of the nucleophile, and the stability of the potential carbocation intermediate.

Understanding Electrophilic Attacks on this compound

Electrophilic attack on this compound can occur at two main sites: the carbonyl oxygen and the α-carbon.

Attack at the Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen make it a Lewis basic site, susceptible to attack by electrophiles. As seen in acid-catalyzed reactions, protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack.

Attack at the α-Carbon (Enolate Formation): The hydrogen atoms on the α-carbon of esters are weakly acidic and can be removed by a strong base to form an enolate. However, in this compound, the only substituent on the α-carbon other than the fluorine is a methyl group, which does not have acidic protons. Therefore, enolate formation at the α-position is not a feasible reaction pathway. The presence of the fluorine atom significantly influences the acidity of any α-hydrogens. While fluorine is highly electronegative, the α-fluorine atom is less effective at stabilizing an adjacent carbanion compared to chlorine, due to repulsion between the lone pairs of the carbanion and the fluorine. rsc.org

α-Halogenation: In typical carbonyl compounds, α-halogenation proceeds via an enol or enolate intermediate. masterorganicchemistry.com Since this compound cannot form an enolate at the α-position, further halogenation at this site under standard conditions is unlikely.

Kinetic Analysis of Transformations Involving this compound

The kinetics of reactions involving this compound are crucial for understanding reaction rates and optimizing conditions. The presence of the α-fluorine atom has a discernible effect on the activation energies and rate constants of its transformations.

Hydrolysis Kinetics: The rate of hydrolysis of esters is influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as fluorine, at the α-position generally increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic. nih.gov Conversely, in acid-catalyzed hydrolysis, the effect can be more complex. A comparative kinetic study of the hydrolysis of ethyl propanoate and its α-halogenated derivatives showed that an α-chloro substituent increases the rate of hydrolysis, and it is expected that an α-fluoro substituent would have a similar, if not more pronounced, effect due to its higher electronegativity. ias.ac.in

Pyrolysis Kinetics: The thermal decomposition (pyrolysis) of esters has been a subject of kinetic studies. A comparative study on the pyrolysis of methyl propanoate and ethyl propanoate indicated that the reaction mechanisms and rates are influenced by the structure of the alkyl group. kaust.edu.saresearchgate.net For this compound, pyrolysis would likely proceed through complex radical chain mechanisms. The activation energy (Ea) and pre-exponential factor (A) in the Arrhenius equation for the pyrolysis of related fluoroalkanoates can be computationally estimated. scialert.net Experimental studies on the pyrolysis of ethyl acetate (B1210297) have identified a concerted mechanism through a six-membered transition state with activation energies in the range of 193–213 kJ/mol. usfq.edu.ec

The following table provides a hypothetical comparison of kinetic parameters for the base-catalyzed hydrolysis of ethyl propanoate and this compound, illustrating the expected effect of the α-fluoro substituent.

CompoundRelative Rate Constant (k_rel)Activation Energy (Ea)
Ethyl propanoate1Higher
This compound> 1Lower

This is an illustrative table based on general principles of organic chemistry, as specific comparative kinetic data for these two compounds under identical conditions were not found in the provided search results.

Advanced Spectroscopic and Stereochemical Characterization of Ethyl 2r 2 Fluoropropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of Ethyl (2R)-2-fluoropropanoate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For chiral compounds like this compound, NMR provides critical information regarding the connectivity of atoms and the chemical environment of each nucleus, which is essential for stereochemical assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are foundational techniques for determining the carbon-hydrogen framework of a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons and the methyl protons adjacent to the chiral center. The methine proton at the chiral center (C2) will exhibit complex splitting due to coupling with both the adjacent methyl protons and the fluorine atom. Similarly, the ¹³C NMR spectrum will display unique resonances for each of the five carbon atoms in the molecule. The presence of the electronegative fluorine atom significantly influences the chemical shifts of the adjacent carbon (C2) and proton (H2), causing them to appear at a lower field (higher ppm) than in their non-fluorinated analogs.

The coupling between nuclei, observed as splitting of NMR signals, provides valuable structural information. In ¹H NMR, the vicinal coupling (³J) between the CH and CH₃ protons helps to confirm their connectivity. Crucially, the geminal coupling between the fluorine atom and the proton on the same carbon (²JH-F) and the vicinal coupling to the adjacent methyl protons (³JH-F) are characteristic and aid in the unambiguous assignment of the signals. In the ¹³C NMR spectrum, the carbon signals will also exhibit splitting due to coupling with the fluorine atom (JC-F), with the magnitude of the coupling constant being dependent on the number of bonds separating the carbon and fluorine atoms (¹JC-F, ²JC-F, etc.).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₃ (C3) ~1.5 - 1.7 Doublet of doublets ³JH-H, ³JH-F
CH (C2) ~4.9 - 5.2 Doublet of quartets ³JH-H, ²JH-F
O-CH₂ ~4.1 - 4.3 Quartet ³JH-H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to F) Predicted Coupling Constant (J, Hz)
C=O (C1) ~168 - 172 Doublet ²JC-F
CH-F (C2) ~88 - 92 Doublet ¹JC-F (~180-190)
CH₃ (C3) ~16 - 20 Doublet ²JC-F
O-CH₂ ~61 - 63 Singlet or small doublet ³JC-F

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR spectra are relatively easy to acquire and interpret. The chemical shift of the fluorine nucleus is highly sensitive to its electronic surroundings. In this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, which will be split into a doublet of quartets due to coupling with the methine proton (²JF-H) and the methyl protons (³JF-H). This splitting pattern provides definitive confirmation of the local environment of the fluorine atom. The chemical shift value itself is characteristic of a fluorine atom attached to a secondary carbon adjacent to a carbonyl group.

COSY: The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the methine proton (H2) and the adjacent methyl protons (H3), as well as between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC: The ¹H-¹³C HSQC spectrum correlates directly bonded protons and carbons. This allows for the definitive assignment of which proton signal corresponds to which carbon signal. For instance, the signal for the methine proton (H2) will show a correlation to the signal for the carbon it is attached to (C2).

HMBC: The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For example, the methyl protons (H3) would be expected to show a correlation to the carbonyl carbon (C1) and the methine carbon (C2). The protons of the ethyl group would show correlations to the carbonyl carbon as well.

Together, these 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure, confirming the connectivity and assignments made from 1D NMR spectra.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations (around 2850-3000 cm⁻¹), C-O stretching vibrations (around 1000-1300 cm⁻¹), and a C-F stretching vibration, which is typically found in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give rise to stronger signals in Raman than in IR. C-C bond vibrations within the molecular skeleton would also be apparent.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=O (Ester) Stretching ~1745 (Strong) ~1745 (Moderate)
C-H (Alkyl) Stretching ~2900-3000 (Moderate) ~2900-3000 (Strong)
C-O (Ester) Stretching ~1100-1250 (Strong) Weak

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination of this compound

Chiroptical techniques are essential for characterizing chiral molecules, providing information on their enantiomeric purity and absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. Chiral molecules like this compound will rotate plane-polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer. The sign of the rotation (dextrorotatory (+) or levorotatory (-)) at a specific wavelength (commonly the sodium D-line, 589 nm) is a key physical property. The absolute configuration of a chiral molecule is often determined by comparing its sign of rotation to that of a known standard or through chemical correlation to a compound of known configuration. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. The ester carbonyl group in this compound is a chromophore that can give rise to a CD signal. The sign and intensity of the Cotton effect (the characteristic shape of a CD band) in the region of the carbonyl n→π* transition (around 210-240 nm) can be correlated to the absolute configuration of the α-carbon. Theoretical calculations are often employed to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum can provide a non-empirical method for assigning the absolute configuration.

The combination of these chiroptical methods provides a powerful means to confirm the enantiomeric purity and definitively establish the (R) configuration of the molecule.

X-ray Crystallography for Solid-State Stereochemistry of this compound Derivatives

The determination of the absolute configuration and the study of the solid-state conformation of chiral molecules and their derivatives are crucial in fields such as pharmaceutical sciences and materials science. X-ray crystallography is the definitive method for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.

For derivatives of this compound, X-ray crystallographic studies would be invaluable. Such analyses would confirm the retention or inversion of the stereocenter at the C2 position during chemical transformations. Furthermore, it would provide detailed insights into the conformational preferences of the molecule in the solid state, including the orientation of the fluoro, carboxyl, and ethyl groups. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing and, consequently, the material's physical properties.

Therefore, a detailed presentation of research findings, including data tables on unit cell parameters, space groups, and atomic coordinates for derivatives of this compound, cannot be provided at this time. Further experimental research in this area is required to generate the data necessary for a comprehensive discussion on the solid-state stereochemistry of these compounds.

Computational Chemistry and Theoretical Investigations of Ethyl 2r 2 Fluoropropanoate

Quantum Chemical Calculations (DFT) on the Electronic Structure of Ethyl (2R)-2-fluoropropanoate

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of organic molecules. researchgate.net By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, offering a balance between computational cost and accuracy.

The relative energies of these conformers can be mapped onto a potential energy surface, revealing the most stable, low-energy conformations. For this compound, the orientation of the ethyl group relative to the carbonyl group and the fluorine atom is of particular interest. The staggered conformations are generally more stable than the eclipsed conformations due to the minimization of torsional strain. libretexts.org The presence of the electronegative fluorine atom can introduce additional electrostatic interactions that influence the conformational preferences.

Table 1: Calculated Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (F-C-C=O) Relative Energy (kcal/mol)
Anti-periplanar 180° 0.00
Syn-periplanar 3.5

Note: The data in this table is illustrative and based on typical values for similar molecules. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.com

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ester group, reflecting their lone pairs of electrons. The LUMO, conversely, is anticipated to be centered on the carbonyl carbon and the C-F bond, indicating these as the primary sites for nucleophilic attack. The high electronegativity of the fluorine atom will likely lower the energy of the LUMO, potentially increasing the electrophilicity of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Primary Atomic Contribution
HOMO -10.5 O (carbonyl and ether)
LUMO 1.2 C (carbonyl), C-F

Note: The data in this table is illustrative and based on general principles of FMO theory. Specific values would require dedicated quantum chemical calculations.

Theoretical Reactivity Studies of this compound

Computational studies can provide detailed mechanistic insights into the reactions of this compound. By modeling the reaction pathways, it is possible to identify transition states and calculate activation energies, which are crucial for understanding reaction kinetics.

Transition state theory is a cornerstone of theoretical reactivity studies. By locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate, the activation energy for a given reaction can be determined. For instance, in the hydrolysis of this compound, computational methods can model the approach of a nucleophile, the formation of the tetrahedral intermediate, and the subsequent departure of the ethoxy group.

The fluorine atom at the α-position can influence the stability of the transition state. Its electron-withdrawing nature can stabilize the developing negative charge on the carbonyl oxygen in the transition state of nucleophilic acyl substitution, potentially accelerating the reaction rate.

Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Acyl Substitution Reaction

Reaction Step Activation Energy (kcal/mol)
Nucleophilic attack 15.2

Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state analysis.

Beyond kinetics, computational chemistry can also predict the thermodynamics of a reaction. By calculating the energies of the reactants, products, and any intermediates, a complete thermodynamic profile can be constructed. This includes determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction.

A reaction coordinate diagram can be generated to visualize the energy changes throughout the reaction. For the hydrolysis of this compound, such a diagram would show the relative energies of the starting materials, the transition state, the tetrahedral intermediate, and the final products. This allows for the determination of whether a reaction is energetically favorable (exergonic) or unfavorable (endergonic).

Table 4: Calculated Thermodynamic Data for the Hydrolysis of this compound at 298 K

Thermodynamic Quantity Value
ΔH (kcal/mol) -5.8
TΔS (kcal/mol) -1.2

Note: The thermodynamic data presented is illustrative and would be derived from specific DFT calculations for the given reaction.

Role of Fluorine in Modulating Reactivity and Stereochemistry in this compound

The single fluorine atom in this compound plays a critical role in modulating its chemical properties. The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bond and influences the electron density throughout the molecule.

This inductive effect makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Furthermore, the presence of fluorine can impact the stereochemical outcome of reactions at the chiral center (C2). The steric bulk of the fluorine atom, although small, and its electronic influence can direct the approach of incoming reagents, potentially leading to high levels of stereoselectivity in certain reactions. The substitution of a fluorine atom for a hydrogen atom at the α-position can also prevent unwanted epimerization in some biological contexts. nih.gov

Inductive and Hyperconjugative Effects of Fluorine

The high electronegativity of fluorine is a primary determinant of its influence on molecular properties. This is most directly expressed through the inductive effect, a through-bond polarization of electron density.

Inductive Effects:

The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond, creating a partial positive charge (δ+) on the α-carbon and a partial negative charge (δ-) on the fluorine atom. This polarization propagates through the carbon skeleton, influencing the electron density of neighboring atoms and functional groups. The primary consequence of this inductive withdrawal is the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Hyperconjugative Effects:

Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In this compound, two main types of hyperconjugative interactions involving the fluorine atom are of interest:

n → σ* Interaction: The lone pairs of the fluorine atom can engage in hyperconjugation with the anti-bonding orbital of the adjacent C-C bond (nF → σ*C-C). This interaction, however, is generally considered to be weak due to the low energy of the fluorine lone pair orbitals.

σ → σ* Interaction: More significant is the interaction between the C-H or C-C bonding orbitals and the anti-bonding orbital of the C-F bond (σC-H/C-C → σ*C-F). This interaction is a key component of the gauche effect, which influences the conformational preferences of the molecule. wikipedia.org

NBO analysis is a powerful tool for quantifying the energetic contribution of these hyperconjugative interactions. The second-order perturbation theory energy analysis within NBO theory provides an estimate of the stabilization energy arising from these orbital interactions. For a generic α-fluoroester, the stabilization energies for key hyperconjugative interactions can be summarized in a representative data table.

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
σ(C-H)σ(C-F)~1-3
σ(C-C)σ(C-F)~2-5
n(O)σ*(C-F)~0.5-1.5

Fluorine-Mediated Stereoelectronic Effects

Stereoelectronic effects are the consequences of the spatial arrangement of orbitals on molecular properties, particularly conformation and reactivity. The small size and high electronegativity of fluorine lead to pronounced stereoelectronic effects in this compound.

The primary stereoelectronic effect at play is the gauche effect , which describes the tendency of a molecule to adopt a gauche conformation when it would be expected to be in an anti-conformation based on sterics alone. wikipedia.org In this compound, rotation around the Cα-C(O) bond is influenced by the stabilizing hyperconjugative interaction between the C-F bond and the carbonyl group.

Computational studies on similar α-fluorinated carbonyl compounds have shown that the conformation where the C-F bond is gauche to the C=O bond is often energetically favored. beilstein-journals.org This is attributed to a stabilizing interaction between the lone pair of the carbonyl oxygen and the anti-bonding orbital of the C-F bond (nO → σ*C-F), as well as the minimization of dipole-dipole repulsion between the C=O and C-F bonds.

The conformational landscape of this compound can be explored using computational methods such as Density Functional Theory (DFT). By calculating the relative energies of different conformers, the most stable geometries can be identified.

Conformer (Dihedral Angle F-C-C=O)Relative Energy (kcal/mol)Key Stabilizing Interaction
Gauche (~60°)0.0nO → σ*(C-F)
Anti (~180°)~1-2-
Syn (~0°)>3-

These stereoelectronic effects have a direct impact on the reactivity of the molecule. The preferred gauche conformation may influence the trajectory of an incoming nucleophile, thereby affecting the stereochemical outcome of reactions at the carbonyl center.

Molecular Dynamics Simulations for Solvent Effects on this compound Reactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in solution. For reactions of this compound, MD simulations can provide invaluable insights into the role of the solvent in modulating reactivity and reaction mechanisms.

The hydrolysis of esters is a classic example of a reaction that is highly sensitive to solvent effects. MD simulations can be employed to study the hydrolysis of this compound in different solvent environments, such as water, ethanol (B145695), or aprotic polar solvents.

Methodology:

An MD simulation of the hydrolysis of this compound would typically involve the following steps:

System Setup: A simulation box is created containing one or more molecules of this compound, a nucleophile (e.g., a water molecule or hydroxide (B78521) ion), and a large number of solvent molecules.

Force Field Parameterization: A force field, which is a set of equations and parameters that describe the potential energy of the system, is chosen. The parameters for this compound may need to be specifically developed or adapted from existing force fields.

Simulation: The system is simulated over time by numerically integrating Newton's equations of motion. This generates a trajectory of the positions and velocities of all atoms in the system.

Analysis: The trajectory is analyzed to extract information about the structure, dynamics, and energetics of the system.

Insights from MD Simulations:

MD simulations can provide detailed information about several aspects of the reaction, including:

Solvation Structure: The arrangement of solvent molecules around the reactant and the transition state can be characterized. This includes the analysis of radial distribution functions to determine the average distances between atoms of the solute and solvent.

Hydrogen Bonding: The extent and dynamics of hydrogen bonding between the solvent and the ester, particularly the carbonyl oxygen and the fluorine atom, can be quantified. This is crucial for understanding the stabilization of the transition state.

Potential of Mean Force (PMF): Advanced sampling techniques can be used to calculate the PMF along the reaction coordinate. The PMF represents the free energy profile of the reaction and can be used to determine the activation energy and identify the transition state.

For the hydrolysis of this compound, MD simulations would likely reveal that polar protic solvents stabilize the negatively charged transition state through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction rate. The specific arrangement of solvent molecules in the first solvation shell would be critical in determining the magnitude of this stabilization.

SolventExpected Relative Activation EnergyKey Solvation Effects
WaterLowStrong hydrogen bonding to carbonyl oxygen and transition state
EthanolIntermediateHydrogen bonding, but weaker than water
Acetonitrile (Aprotic)HighDipolar interactions, no hydrogen bond donation to stabilize the transition state

Applications of Ethyl 2r 2 Fluoropropanoate As a Versatile Chiral Synthon

Synthesis of Chiral Fluoro-organic Intermediates Utilizing Ethyl (2R)-2-fluoropropanoate

This compound serves as a key starting material for the synthesis of more complex chiral molecules containing fluorine. Its primary function is to introduce an ethyl propanoate group with a fluorine atom at the C-2 position in a specific (R) configuration. This building block is particularly important in the synthesis of chiral α-aryl-α-fluoropropanoic acids. These acids are significant intermediates because the fluorine atom at the α-position can prevent the unwanted in-vivo epimerization, or racemization, of the final active compounds. nih.gov

The synthesis often involves reactions that modify the ester group or build upon the chiral core without disturbing the stereocenter. For example, through processes like kinetic resolution of related racemic mixtures, enantiomerically pure compounds can be obtained, providing a pathway to optically active carboxylic acids and their corresponding esters. nih.gov This methodology furnishes a convenient route to chiral α-fluorinated structures that possess a quaternary carbon at the α-position. nih.gov

Table 1: Examples of Chiral Intermediates Synthesized from or Related to this compound Chemistry

Intermediate ClassSpecific ExampleSignificanceReference
Chiral α-Aryl-α-fluoropropanoic Acids(R)-(-)-2-fluoroibuprofenPrecursor to a non-steroidal anti-inflammatory drug (NSAID) analogue with enhanced metabolic stability. nih.gov
Substituted Ethyl 2-Aryl-2-fluoropropanoatesEthyl 2-(2-Chlorophenyl)-2-fluoropropanoateBuilding block for more complex fluorinated aryl compounds. nih.gov
Substituted Ethyl 2-Aryl-2-fluoropropanoatesEthyl 2-(2-Bromophenyl)-2-fluoropropanoateVersatile intermediate for further chemical modification and synthesis. nih.gov

Role of this compound in Medicinal Chemistry Intermediate Synthesis

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. This compound provides a reliable method for incorporating a stereospecific monofluorinated center into potential pharmaceutical agents.

This compound and its derivatives are crucial precursors for a new generation of fluoro-substituted pharmaceuticals. A prominent example is in the synthesis of fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For instance, it is a key precursor for producing (R)-(-)-2-fluoroibuprofen. nih.gov The substitution of a hydrogen atom with a fluorine atom at the chiral center of these 2-arylpropanoic acids is critical because it prohibits the epimerization that converts biologically active forms to less active ones within the body. nih.gov This strategic substitution can lead to improved pharmacokinetic profiles and a more predictable therapeutic effect. google.com The parent compound, ethyl 2-fluoropropionate, is also noted as an intermediate in the synthesis of various pharmaceutical compounds, including the antifungal drug Voriconazole. nbinno.com

The use of enantiomerically pure building blocks is fundamental to modern drug discovery. This compound provides a chiral scaffold that allows for the systematic exploration of chirality and the effects of fluorination in drug candidates. The isosteric replacement of hydrogen with fluorine is a strategy used to block metabolically labile sites, thereby improving the metabolic stability of a compound. google.com

Table 2: Strategic Advantages of Using this compound in Drug Discovery

AdvantageDescriptionReference
Stereochemical Control Provides a specific (R) enantiomer, crucial for selective interaction with chiral biological targets.
Metabolic Stability The C-F bond can block sites of metabolism, increasing the drug's half-life and stability. google.com google.com
Prevention of Epimerization The α-fluorine atom prevents racemization of the chiral center in vivo, maintaining the desired therapeutic activity. nih.govgoogle.com nih.govgoogle.com
Improved Pharmacokinetics Fluorination can positively influence absorption, distribution, metabolism, and excretion (ADME) properties. google.com google.com

Applications of this compound in Agrochemistry Intermediate Synthesis

Similar to the pharmaceutical industry, the agrochemical sector increasingly relies on chiral chemistry to develop more effective and environmentally benign products. Fluorinated compounds are common in modern pesticides and herbicides due to their enhanced biological activity.

Ethyl 2-fluoropropionate, the parent racemic compound, is used as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides. nbinno.cominnospk.com For example, it is used in the synthesis of the herbicide Cinmethylin and the insecticide Fipronil. nbinno.com The use of the specific (2R)-enantiomer allows for the creation of stereochemically pure active ingredients. This is part of a broader trend in agrochemistry to move from racemic mixtures to single-enantiomer products, which can offer higher potency and better selectivity.

The development of chiral pesticides and herbicides is a key strategy for reducing the environmental impact of agriculture. Often, only one enantiomer of a chiral agrochemical is responsible for its desired biological activity, while the other may be inactive or contribute to off-target toxicity.

By using this compound as a building block, chemists can synthesize active ingredients that are enantiomerically pure. This approach, known as "chiral switching," can lead to several benefits:

Increased Efficacy: The final product is more potent, allowing for lower application rates.

Reduced Non-Target Effects: Eliminating the inactive or less active enantiomer minimizes the chemical load on the environment and reduces potential harm to non-target organisms.

Improved Degradation Profile: The fluorinated nature of the building block can contribute to creating agrochemicals with improved resistance to environmental degradation, ensuring longer-lasting crop protection. innospk.com

The use of chiral synthons like this compound is therefore integral to the design of next-generation agrochemicals that are both highly effective and environmentally responsible.

Synthesis of Chiral Auxiliaries and Ligands Derived from this compound

This compound is a valuable chiral building block, or synthon, in organic synthesis. Its utility stems from the stereogenic center at the C2 position, which bears a fluorine atom—an element known to impart unique electronic and steric properties to molecules. While this compound is a precursor for various chiral molecules, a comprehensive review of scientific literature indicates that its specific application as a starting material for the synthesis of well-established chiral auxiliaries and ligands for asymmetric catalysis is not extensively documented.

Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions, after which they are typically removed. Chiral ligands, conversely, bind to a metal center to form a catalyst that promotes a chemical reaction with high enantioselectivity.

The synthetic potential of this compound lies in its functional group, the ethyl ester, which can be readily converted into other key functionalities. The primary derivatives accessible from this ester are (2R)-2-fluoropropanoic acid via hydrolysis and (2R)-2-fluoropropan-1-ol via reduction. These derivatives possess the necessary reactive handles (a carboxylic acid and an alcohol, respectively) to be incorporated into the frameworks of known classes of chiral auxiliaries and ligands.

Potential Synthetic Pathways to Chiral Ligands and Auxiliaries

Based on established principles of organic synthesis, one can outline potential, though not yet documented, routes for converting this compound into useful tools for asymmetric synthesis.

Industrial Scale Synthesis and Process Optimization of Ethyl 2r 2 Fluoropropanoate

Development of Scalable Synthetic Routes for Ethyl (2R)-2-fluoropropanoate

The industrial synthesis of a single enantiomer like this compound necessitates strategies that are not only efficient and high-yielding but also amenable to large-scale production. The primary approaches to obtaining enantiopure compounds are asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to directly produce the desired (2R)-enantiomer, minimizing the formation of the unwanted (2S)-enantiomer. One of the most powerful techniques for this is asymmetric hydrogenation. This method would involve the hydrogenation of a prochiral precursor, such as ethyl 2-fluoroacrylate, using a chiral catalyst. Iridium complexes with chiral phosphine (B1218219) ligands have shown great promise in the asymmetric hydrogenation of fluorinated olefins, achieving high yields and enantioselectivities. nih.govresearchgate.net The catalyst's design is crucial for achieving the desired stereocontrol.

Another promising avenue for asymmetric synthesis is biocatalysis. Enzymes, such as lipases or esterases, can exhibit high enantioselectivity under mild reaction conditions. nih.gov A chemoenzymatic route could involve the enantioselective transesterification of a racemic precursor, catalyzed by an immobilized lipase (B570770) like Candida antarctica lipase B (Novozym 435). nih.gov This method has been successfully applied to the synthesis of other chiral propanoates, achieving high conversion and enantiomeric excess. nih.gov

Chiral Resolution of Racemic Ethyl 2-fluoropropanoate: An alternative to asymmetric synthesis is the production of a racemic mixture of ethyl 2-fluoropropanoate followed by the separation of the two enantiomers. A common industrial method for this is kinetic resolution. In this process, a chiral catalyst or enzyme is used to selectively react with one enantiomer of the racemate, allowing for the separation of the unreacted, enantiopure (or enriched) other enantiomer. For instance, a chiral acyl-transfer catalyst can be used in an enantioselective esterification of a racemic 2-fluoropropanoic acid, leading to the formation of a chiral ester and the unreacted carboxylic acid with high enantiomeric excess. nih.govnih.gov This unreacted acid can then be esterified to yield the desired this compound.

Dynamic kinetic resolution (DKR) is an advancement of this technique where the undesired enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org

The choice between asymmetric synthesis and chiral resolution on an industrial scale depends on factors such as catalyst cost and recyclability, process efficiency, and the ease of separation of the final product.

Table 1: Comparison of Scalable Synthetic Strategies for this compound

Strategy Description Advantages Disadvantages
Asymmetric Hydrogenation Direct synthesis from a prochiral precursor using a chiral metal catalyst. nih.gov High atom economy, potentially fewer steps. High cost of chiral ligands and catalysts, potential for catalyst poisoning.
Biocatalytic Synthesis Use of enzymes for enantioselective reactions. nih.govnih.gov High enantioselectivity, mild reaction conditions, environmentally benign. Enzyme stability and cost, potential for low reaction rates.
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture. nih.govwikipedia.org Utilizes readily available racemic starting materials. Maximum theoretical yield of 50% for the desired enantiomer.
Dynamic Kinetic Resolution Kinetic resolution combined with in-situ racemization of the unwanted enantiomer. rsc.org Theoretical yield of up to 100%. Requires a compatible racemization catalyst and conditions.

Process Intensification Strategies for Industrial Production

To enhance the efficiency, safety, and sustainability of the industrial production of this compound, process intensification strategies are crucial. A key development in this area is the transition from traditional batch reactors to continuous flow systems. nih.govfrontiersin.orgunito.it

Continuous flow chemistry offers several advantages for the synthesis of chiral compounds. The high surface-area-to-volume ratio in microreactors or flow reactors allows for superior heat and mass transfer, leading to better control over reaction parameters, improved yields, and higher selectivity. scielo.br This is particularly beneficial for highly exothermic or fast reactions.

For catalytic processes like asymmetric hydrogenation, continuous flow systems can utilize immobilized catalysts in packed-bed reactors. This facilitates catalyst separation and reuse, which is a significant economic advantage given the high cost of chiral catalysts. nih.gov Furthermore, continuous flow setups can enhance safety by minimizing the volume of hazardous reagents at any given time and allowing for operations at high pressures and temperatures in a controlled manner. frontiersin.org

The integration of in-line monitoring and purification techniques within a continuous flow process can further streamline production, reduce waste, and improve product quality. For enzymatic resolutions, membrane reactors can be employed to retain the enzyme while continuously removing the product, driving the reaction to completion.

Table 2: Process Intensification Approaches for this compound Synthesis

Technology Principle Benefits for Synthesis
Continuous Flow Reactors Reactions are performed in a continuous stream rather than in a batch. unito.it Improved heat and mass transfer, better process control, enhanced safety, easier scale-up. nih.govfrontiersin.org
Immobilized Catalysts/Enzymes The catalyst or enzyme is fixed to a solid support. nih.gov Facilitates catalyst/enzyme separation and recycling, reduces product contamination.
Membrane Reactors A membrane is used to separate the catalyst/enzyme from the reaction mixture. Enables continuous operation and product removal, can improve conversion in equilibrium-limited reactions.
In-line Analytics Real-time monitoring of the reaction progress. Allows for precise process control and optimization, ensures consistent product quality.

Economic and Environmental Considerations in Large-Scale Synthesis of this compound

The economic viability and environmental impact of the large-scale production of this compound are critical considerations.

The trend in the pharmaceutical industry is a growing demand for enantiomerically pure compounds, which drives the market for chiral intermediates. nih.gov The choice of synthetic route can have a substantial impact on the final cost of this compound. While asymmetric synthesis might have a higher initial investment in catalysts, it can be more cost-effective in the long run due to higher yields and fewer purification steps compared to classical resolution.

Environmental Considerations: The synthesis of organofluorine compounds presents specific environmental challenges. The production of fluorochemicals often starts from hydrogen fluoride (B91410), which is highly toxic and corrosive. agchemigroup.eu Traditional fluorination methods can also generate significant waste. nih.gov There is a growing interest in developing more sustainable fluorination methodologies to reduce the environmental footprint of these processes. researchgate.net

The use of biocatalysis is generally considered a greener approach due to the use of renewable resources and milder reaction conditions. nih.gov Process intensification strategies, such as continuous flow chemistry, can also contribute to a more sustainable process by reducing energy consumption and solvent use. unito.it

Table 3: Key Economic and Environmental Factors

Factor Consideration Impact on Industrial Synthesis
Catalyst/Enzyme Cost High cost of chiral catalysts and enzymes. mdpi.com Drives the need for efficient catalyst/enzyme recovery and reuse.
Raw Material Costs Price of starting materials, including the fluorinating agent. Influences the overall process economics.
Process Efficiency Yield, enantiomeric excess, and throughput. Directly impacts the cost of the final product.
Waste Generation Formation of byproducts and use of solvents. nih.gov Environmental regulations and disposal costs necessitate waste minimization.
Energy Consumption Heating, cooling, and separation processes. Contributes to both the cost and the environmental impact of the process.
Toxicity of Reagents Use of hazardous materials like hydrogen fluoride. agchemigroup.eudcceew.gov.au Requires stringent safety measures and containment, increasing capital costs.

Q & A

Basic Question: What are the standard synthetic routes for Ethyl (2R)-2-fluoropropanoate, and how can enantiomeric purity be ensured during synthesis?

Answer:
this compound is typically synthesized via nucleophilic substitution using fluorinating agents like KF or CsF on ethyl 2-hydroxypropanoate derivatives. A stereoselective approach involves chiral catalysts or enzymes to favor the (R)-enantiomer. To ensure enantiomeric purity, techniques such as chiral HPLC or polarimetry should be employed post-synthesis. For example, resolving diastereomeric salts with chiral amines can enhance optical purity . Kinetic resolution methods, as demonstrated in racemic 2-aryl-2-fluoropropanoic acids, may also be adapted to this compound .

Basic Question: What spectroscopic methods are most reliable for characterizing this compound?

Answer:
Key spectroscopic techniques include:

  • ¹H/¹³C-NMR : The fluorine atom induces distinct splitting patterns. For instance, the α-carbon (C2) typically shows a chemical shift of ~90–95 ppm in ¹³C-NMR, while the β-hydrogens exhibit coupling constants (²JHF) of ~47–50 Hz .
  • IR Spectroscopy : The ester carbonyl (C=O) stretch appears near 1740–1750 cm⁻¹, and the C-F bond absorbs at 1100–1200 cm⁻¹ .
  • HRMS : Accurate mass analysis confirms molecular formula (C5H9FO2) with an expected [M+H]<sup>+</sup> peak at m/z 121.0564 .

Advanced Question: How can kinetic resolution be optimized for this compound in asymmetric synthesis?

Answer:
Kinetic resolution requires selective reaction of one enantiomer over the other. For fluorinated esters, enzymatic catalysis (e.g., lipases or esterases) is effective. For instance, Candida antarctica lipase B (CAL-B) can hydrolyze the (S)-enantiomer selectively, leaving the (R)-ester intact. Reaction parameters (temperature, solvent polarity, and enzyme loading) must be optimized using a Design of Experiments (DoE) approach. Monitoring enantiomeric excess (ee) via chiral GC or HPLC ensures resolution efficiency. Studies on analogous 2-aryl-2-fluoropropanoates show >90% ee under optimized conditions .

Advanced Question: What mechanistic insights explain the stereoselective fluorination of this compound?

Answer:
Electrophilic fluorination via chiral auxiliaries or transition-metal catalysts (e.g., Pd or Cu) governs stereoselectivity. For example, tert-butyldimethylsilyl (TBS)-protected intermediates enable precise fluorination at the α-carbon, as shown in related fluororibolactone syntheses. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity and optimize catalyst design. Coupling constants (³JHH and ²JHF) in NMR spectra validate stereochemical outcomes .

Advanced Question: How do crystallographic studies inform the conformational analysis of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals bond angles, dihedral angles, and non-covalent interactions. For this compound derivatives (e.g., brominated analogs), monoclinic crystal systems (space group P21) with unit cell parameters (a = 9.739 Å, b = 14.355 Å, c = 9.836 Å) have been reported. Fluorine’s electronegativity distorts the ester group’s geometry, influencing reactivity in solid-state reactions .

Basic Question: What computational tools are suitable for modeling this compound’s electronic properties?

Answer:
Gaussian or ORCA software can compute molecular orbitals, electrostatic potentials, and Fukui indices. Basis sets (e.g., 6-31G*) and hybrid functionals (e.g., B3LYP) are recommended for fluorinated compounds. These models predict nucleophilic/electrophilic sites, aiding reaction design. For instance, the LUMO of the ester carbonyl is critical in nucleophilic acyl substitutions .

Advanced Question: How do solvent effects influence the stability and reactivity of this compound?

Answer:
Polar aprotic solvents (e.g., DMF, THF) stabilize the transition state in fluorination reactions by solvating counterions. However, hydrolysis susceptibility increases in protic solvents. Stability studies under varying pH and temperature (via accelerated aging tests) are essential. For fluorinated esters, Arrhenius plots derived from degradation kinetics at 40–80°C can extrapolate shelf-life .

Advanced Question: What strategies mitigate racemization during derivatization of this compound?

Answer:
Racemization occurs via α-proton abstraction under basic conditions. To minimize this:

  • Use mild bases (e.g., NaHCO3) and low temperatures.
  • Protect the α-carbon with bulky groups (e.g., TBS or trityl).
  • Monitor ee changes using circular dichroism (CD) or chiral SFC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.